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MIXED BED RESIN TMD-8 - 100915-97-7

MIXED BED RESIN TMD-8

Catalog Number: EVT-1507742
CAS Number: 100915-97-7
Molecular Formula: C9H10N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mixed Bed Resin TMD-8 involves the combination of two types of resins: a strong cation exchange resin and a strong anion exchange resin. The technical details of this process include:

  1. Materials: The cation exchange resin typically consists of sulfonic acid groups, while the anion exchange resin contains quaternary ammonium groups.
  2. Method: These two resins are mixed in equal proportions to create a single mixed bed resin that can simultaneously remove both cations and anions from solution.
  3. Technical Details: The mixing process ensures that the functional groups from both types of resins are evenly distributed throughout the matrix, allowing for efficient ion exchange capabilities .
Molecular Structure Analysis

The molecular structure of Mixed Bed Resin TMD-8 is complex due to its dual-functionality as both a cation and anion exchanger. The basic structural components include:

  • Cation Exchange Sites: Typically represented by sulfonate groups (-SO3H) attached to a polymer backbone.
  • Anion Exchange Sites: Represented by quaternary ammonium groups (-NR4+) also bonded to the polymer matrix.

The exact molecular formula can vary based on the specific formulation used by manufacturers but generally includes repeating units of the polymer backbone interspersed with these functional groups.

Chemical Reactions Analysis

Mixed Bed Resin TMD-8 participates in various chemical reactions primarily through ion exchange processes. Key reactions include:

  1. Ion Exchange Reaction: When placed in a solution, the resin exchanges its bound ions (either cations or anions) with those present in the solution. For example:
    R++Na+R++Na+\text{R}^++\text{Na}^+\rightarrow \text{R}^++\text{Na}^+
    Here, R represents the functional group on the resin.
  2. Purification Reactions: It is commonly used to purify solutions by removing unwanted ionic species, which can include heavy metals or other contaminants .
Mechanism of Action

The mechanism of action for Mixed Bed Resin TMD-8 involves several steps:

  1. Contact with Solution: When introduced to a liquid containing ions, the resin's functional groups interact with these ions.
  2. Ion Exchange Process: Cations from the solution displace the cations bound to the resin, while anions similarly displace anions.
  3. Equilibrium Establishment: This process continues until equilibrium is reached, at which point the concentration of ions on the resin matches that in solution.

The efficiency of this process depends on factors such as temperature, concentration gradients, and the specific ionic species involved .

Physical and Chemical Properties Analysis

Mixed Bed Resin TMD-8 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as spherical beads.
  • Density: The density varies based on moisture content but generally falls within standard ranges for ion exchange resins.
  • pH Stability: It maintains stability across a wide pH range (usually 0-14), making it suitable for diverse applications.
  • Capacity: High ion exchange capacity allows for effective removal of ions from solutions.

Relevant data indicate that this resin can effectively remove both cations and anions from water, achieving high purity levels essential for laboratory experiments .

Applications

Mixed Bed Resin TMD-8 finds numerous applications across various scientific fields:

  1. Water Purification: Used extensively in deionization processes to produce high-purity water for laboratories and industrial applications.
  2. Chemical Synthesis: Employed in purification steps during chemical synthesis to eliminate ionic impurities.
  3. Biochemical Applications: Utilized in biochemistry for the purification of proteins and nucleic acids through selective ion removal .
  4. Pharmaceuticals: Important in drug formulation processes where ionic impurities can affect drug efficacy.
Introduction to Ion Exchange Resins and Mixed Bed Systems

Ion exchange water treatment systems utilize specialized resins to remove dissolved ionic contaminants by exchanging undesirable ions in water with more acceptable ions from the resin matrix. This technology is indispensable for producing high-purity water in industries such as power generation, pharmaceuticals, and electronics manufacturing. Mixed bed resins represent the pinnacle of this purification process, combining cation and anion exchange resins within a single vessel to enable simultaneous removal of positively and negatively charged ions. The result is water of exceptional purity, with conductivities often below 0.1 µS/cm, unattainable through single-resin systems or conventional demineralization techniques [1] [3].

Fundamentals of Ion Exchange Mechanisms in Water Purification

Ion exchange resins function through electrochemically active functional groups bound to an insoluble polymer matrix. When water containing dissolved ions contacts these resins:

  • Cation exchange resins (typically in hydrogen [H⁺] form) attract positively charged ions (Ca²⁺, Mg²⁺, Na⁺) through sulfonic acid (-SO₃H) or carboxylic acid (-COOH) functional groups, releasing hydrogen ions into the water:$$2R-SO3H + Ca^{2+} → (R-SO3)_2Ca + 2H^+$$

  • Anion exchange resins (typically in hydroxide [OH⁻] form) attract negatively charged ions (Cl⁻, SO₄²⁻, HCO₃⁻) through quaternary ammonium groups, releasing hydroxide ions:$$R-N(CH3)3OH + Cl^- → R-N(CH3)3Cl + OH^-$$

The liberated H⁺ and OH⁻ ions subsequently combine to form water molecules (H₂O). Mixed bed systems enhance this process by eliminating ion exchange reaction equilibria limitations inherent in separate-bed designs, driving purification efficiency to theoretical maximums. The intimate mixing of resins ensures that any cation leakage from the cation resin immediately encounters fresh anion resin, and vice versa, producing effluent with nanogram-level ionic contaminants [1] [3] [9].

The kinetic advantage of mixed beds is particularly evident in removing weakly ionized species like silica (SiO₂) and carbonic acid (H₂CO₃), which require the continuous displacement of equilibrium afforded by combined resin functionality. This capability stems from the polystyrene-divinylbenzene matrix common to high-performance resins, which provides chemical stability, high capacity, and rapid ion exchange kinetics [1].

Classification of Mixed Bed Resins: Key Characteristics and Functional Principles

Mixed bed resins are classified according to their constituent resin types, ratios, and physical properties:

  • Strong Acid/Strong Base Combinations: Most common for high-purity applications, featuring gel-type or macroporous structures. TMD-8 exemplifies this category with a 1:1 chemical equivalent ratio of strong acid cation (sulfonic acid functionality) and strong base anion (Type I or II quaternary ammonium) resins [5] [6].

  • Specialty Composites: Systems like TMD-6 incorporate weak base anion resins for specific contaminant profiles, offering enhanced regeneration efficiency for acidic streams but reduced silica removal capability [5].

Table 1: Classification of Industrial Mixed Bed Resins

Resin TypeCation ComponentAnion ComponentKey Applications
Standard (e.g., TM-8)Strong acid gel (H⁺ form)Strong base Type I (OH⁻)Polishing after RO/DI systems
Semiconductor (e.g., TM-9 SG)Strong acid gel (H⁺)Strong base Type I (OH⁻)Ultra-high purity electronics
Color-changing (e.g., TMD-8)Strong acid (H⁺)Strong base (OH⁻)Visual exhaustion indication
High-capacity (e.g., MR-3)Macroporous strong acidMacroporous strong baseHigh-TDS feedwater polishing

TMD-8 exhibits distinctive self-indicating properties, changing color from blue to amber upon exhaustion of exchange capacity—a critical operational feature enabling real-time performance monitoring. Its gel-form structure with 16-40 mesh particle size (wet) provides optimal kinetics for typical flow rates in polishing applications. With a typical moisture content of ~55% and capacity of 0.80 milliequivalents per gram (dry weight), TMD-8 balances physical stability with high exchange efficiency [6] [8].

The operational superiority of mixed beds manifests in several domains:

  • Polishing Efficiency: As a final-stage purification technology, mixed beds reduce ion leakage from preceding demineralization units by orders of magnitude
  • Compact Design: Simultaneous exchange in a single vessel reduces footprint compared to dual-bed systems
  • Stable Effluent Quality: Produces consistent ultra-pure water without the conductivity spikes observed during staged bed exhaustion [3] [9].

Table 2: Technical Specifications of Mixed Bed Resin TMD-8

ParameterSpecificationTest Method
MatrixCross-linked polystyrene (gel)Electron microscopy
Functional groupsSulfonic acid (cation); Quaternary ammonium (anion)Titration
Particle size (wet)16-40 meshSieve analysis
Total exchange capacity0.80 meq/g (dry weight)Column exhaustion test
Form (shipped)Hydrogen (cation); Hydroxide (anion)Acid-base titration
Indicator propertyColor change (blue → amber)Visual assessment
Separation techniqueMixed mode chromatographyN/A

Historical Development and Evolution of Mixed Bed Resin TMD-8

The evolution of mixed bed technology traces to foundational ion exchange discoveries:

  • 1905: German chemist Gans pioneers synthetic aluminosilicate zeolites for water softening, establishing the ion exchange concept [1].
  • 1940s: Development of polystyrene-divinylbenzene copolymer resins revolutionizes ion exchange by enabling removal of weakly ionized acids (silicic, carbonic) and permitting complete demineralization [1].
  • Mid-20th Century: Macroreticular resin structures emerge, offering enhanced physical strength, oxidative resistance, and organic fouling resistance compared to gel resins—critical advancements for reliable mixed bed operation [1].

The specific development of TMD-8 represents the industrial response to demanding water purity requirements in pharmaceuticals and precision manufacturing. Building upon the standard mixed bed concept, TMD-8 incorporated:

  • Optimized particle size distribution (16-40 mesh) to balance kinetic performance and pressure drop
  • Color-indicating functionality for visual exhaustion monitoring without analytical instrumentation
  • High-purity manufacturing protocols to minimize leachables and extractables critical in sensitive applications [6] [8].

The transition toward specialized mixed beds accelerated with ISO 9001/14001 certifications and WHO-GMP compliance in resin manufacturing facilities, reflecting heightened quality requirements. TMD-8 emerged within this landscape as a purpose-engineered solution combining the kinetic advantages of gel resins with operational innovations like color indication. Modern variants now feature uniform particle size (UPS) technology and ultra-low leachable organic compounds, though the core 1:1 cation-anion equivalent ratio remains a performance cornerstone [3] [6].

Table 3: Key Innovations in Mixed Bed Resin Development

Time PeriodInnovationImpact on Resin Performance
Pre-1940sNatural zeolites & aluminosilicatesLimited capacity; Silica removal impossible
1940s-1950sPolystyrene-divinylbenzene matrixEnabled complete demineralization; Stable structure
1960s-1970sMacroporous (macroreticular) resinsEnhanced fouling resistance; Physical durability
1980s-1990sAcrylic matrices; Type II anion resinsImproved organic fouling resistance; Higher efficiency
2000s-PresentColor-indicating resins (e.g., TMD-8)Visual performance monitoring; Reduced validation burden

Properties

CAS Number

100915-97-7

Product Name

MIXED BED RESIN TMD-8

Molecular Formula

C9H10N2

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